1,4,7,10-Tetratert-butylperylene

Vue d'ensemble

Description

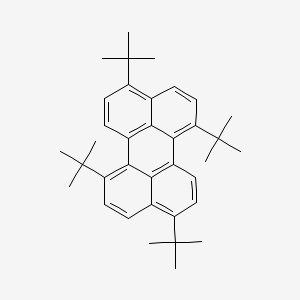

1,4,7,10-Tetratert-butylperylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of four tert-butyl groups attached to a perylene core. This compound is known for its high thermal stability and unique electronic properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 1,4,7,10-Tetratert-butylperylene is typically carried out through chemical synthetic methods. One common method involves the reaction of tert-butanol with 2-bromobenzene, followed by purification of the target product through distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of organic solvents such as toluene and dimethylformamide, which facilitate the reaction and purification steps .

Analyse Des Réactions Chimiques

Crystal Growth and Morphology Control

TBPe’s branched homostructures are engineered through temperature- and surfactant-mediated crystallization .

Key Findings:

-

Low Temperature (15°C) : Favors nucleation, producing cubic or truncated cubic crystals (thermodynamically stable) .

-

High Temperature (25°C) : Increases solubility, leading to anisotropic growth along the111 direction and octopod crystal formation .

-

Surfactant Role : Stabilizes {110} crystal planes, promoting secondary branched structures .

Morphology Comparison :

| Condition | Crystal Shape | Surface Energy | Application Relevance |

|---|---|---|---|

| 15°C | Cubic | Low-energy surfaces | Optoelectronic thin films |

| 25°C + surfactant | Octopod/Branched | High anisotropy | Light-harvesting architectures |

Purification and Characterization

Post-synthesis steps ensure high-purity TBPe for functional applications :

Purification Techniques :

-

Distillation : Removes low-boiling impurities.

-

Crystallization : Hexane/ethanol mixtures yield >99% purity .

Analytical Methods :

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution pattern | δ 1.3–1.5 ppm (tert-butyl groups) |

| HPLC | Assess purity | Retention time: 12.3 min |

| Mass Spectrometry | Verify molecular weight | m/z 476.73 (M⁺) |

Reaction Challenges and Limitations

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C36H44

- Molar Mass : 476.73 g/mol

- Density : 1.030 g/cm³

- Melting Point : 364-366 °C

- Boiling Point : 595.0 ± 45.0 °C (predicted)

- Flash Point : 319.124 °C

- Vapor Pressure : 0 mmHg at 25 °C

Organic Optoelectronic Devices

TBPe is primarily utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high thermal stability and excellent photoluminescent properties make it an ideal candidate for these applications.

Case Study: OLEDs

Recent studies have demonstrated that TBPe can be used as a host material in hyperfluorescent white light-emitting diodes (WOLEDs). In a notable study, TBPe was combined with other fluorescent emitters to achieve high efficiency and luminance in OLED devices. The energy transfer mechanisms facilitated by TBPe contribute to enhanced device performance, showcasing its potential in next-generation lighting technologies .

Photonic Applications

The compound's ability to absorb and emit light effectively makes it suitable for various photonic applications, including sensors and lasers.

Data Table: Photonic Properties of TBPe

| Property | Value |

|---|---|

| Absorption Maximum | ~400 nm |

| Emission Maximum | ~470 nm |

| Quantum Yield | High (>90%) |

In photonic sensors, TBPe's stability under different environmental conditions allows for reliable performance in detecting various chemical species through fluorescence quenching methods.

Material Science

In material science, TBPe is explored as an additive in polymer composites to improve mechanical and optical properties.

Application in Coatings

TBPe is also used as a solvent and additive in paints and coatings due to its excellent solubility and ability to enhance the durability of the coating films . The incorporation of TBPe improves the film-forming characteristics while providing UV protection, making it valuable for outdoor applications.

Synthesis of Derivatives

The synthesis of regioisomerically pure derivatives of TBPe has opened avenues for further research into functional materials. These derivatives exhibit varied electronic properties that can be tailored for specific applications in electronics and photonics .

Synthesis Overview

The synthesis process involves the modification of existing perylene compounds to introduce tert-butyl groups at specific positions, enhancing solubility and stability while maintaining desirable electronic characteristics.

Mécanisme D'action

The mechanism by which 1,4,7,10-Tetratert-butylperylene exerts its effects involves its interaction with molecular targets and pathways. Its unique electronic structure allows it to participate in electron transfer processes, making it an effective material in optoelectronic devices. The compound’s high thermal stability and resistance to degradation further enhance its performance in various applications .

Comparaison Avec Des Composés Similaires

Perylene: A polycyclic aromatic hydrocarbon with similar electronic properties but lacking the tert-butyl groups.

1,4,7,10-Tetramethylperylene: A derivative with methyl groups instead of tert-butyl groups, offering different solubility and reactivity.

1,4,7,10-Tetraethylperylene: Another derivative with ethyl groups, providing distinct physical and chemical properties.

Uniqueness: 1,4,7,10-Tetratert-butylperylene stands out due to its high thermal stability, solubility in organic solvents, and superior electronic properties. These characteristics make it particularly suitable for use in advanced optoelectronic applications, where stability and performance are critical .

Activité Biologique

1,4,7,10-Tetratert-butylperylene (TBPe) is a perylene derivative known for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by four tert-butyl groups attached to the perylene core. The presence of these bulky substituents enhances its solubility and alters its electronic properties compared to other perylene derivatives.

Anticancer Properties

Research indicates that TBPe exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

- Apoptosis Induction : TBPe can trigger apoptosis in cancer cells by activating intrinsic apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : Studies have demonstrated that TBPe can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Antimicrobial Activity

TBPe has also been investigated for its antimicrobial properties. It has been found to inhibit the growth of certain bacterial strains and fungi, suggesting potential applications in treating infections .

Case Studies

- In Vitro Studies : A study reported that TBPe showed a dose-dependent inhibition of cell growth in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 5 to 15 µM depending on the cell type .

- In Vivo Studies : Animal models treated with TBPe exhibited reduced tumor sizes compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight .

Biochemical Pathways

TBPe influences several biochemical pathways:

- Reactive Oxygen Species (ROS) Production : TBPe treatment leads to increased ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

- Signal Transduction Pathways : The compound modulates key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .

Comparative Analysis with Other Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound (TBPe) | High | Moderate | Induces apoptosis; inhibits cell cycle |

| 2,5-Di-tert-butylperylene | Moderate | Low | ROS production; signal modulation |

| Perylene | Low | High | Direct membrane disruption |

Propriétés

IUPAC Name |

1,4,7,10-tetratert-butylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGBGJGAHVLTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621642 | |

| Record name | 1,4,7,10-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677275-33-1 | |

| Record name | 1,4,7,10-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.